4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 898406-24-1
VCID: VC6460394
InChI: InChI=1S/C19H14O4/c1-11-7-17-13(9-16(11)21-2)14(10-19(20)23-17)18-8-12-5-3-4-6-15(12)22-18/h3-10H,1-2H3
SMILES: CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Molecular Formula: C19H14O4
Molecular Weight: 306.317

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one

CAS No.: 898406-24-1

Cat. No.: VC6460394

Molecular Formula: C19H14O4

Molecular Weight: 306.317

* For research use only. Not for human or veterinary use.

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one - 898406-24-1

Specification

CAS No. 898406-24-1
Molecular Formula C19H14O4
Molecular Weight 306.317
IUPAC Name 4-(1-benzofuran-2-yl)-6-methoxy-7-methylchromen-2-one
Standard InChI InChI=1S/C19H14O4/c1-11-7-17-13(9-16(11)21-2)14(10-19(20)23-17)18-8-12-5-3-4-6-15(12)22-18/h3-10H,1-2H3
Standard InChI Key ZDURGNAWDOSWAG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3

Introduction

Chemical Identity and Structural Properties

4-(1-Benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one belongs to the coumarin family, a class of oxygen-containing heterocycles renowned for their pharmacological versatility. Its molecular formula, C19H14O4\text{C}_{19}\text{H}_{14}\text{O}_{4}, corresponds to a molar mass of 306.317 g/mol. The IUPAC name systematically describes its structure: a chromen-2-one scaffold substituted at the 4-position with a benzofuran group, at the 6-position with a methoxy group, and at the 7-position with a methyl group.

Key Structural Features:

  • Benzofuran Moiety: A fused bicyclic system (benzene + furan) at position 4 enhances planarity and π-π stacking potential, critical for interactions with biological targets.

  • Methoxy Group: The electron-donating methoxy substituent at position 6 influences electronic distribution, potentially modulating bioavailability and target affinity .

  • Methyl Group: A hydrophobic methyl group at position 7 may improve membrane permeability and metabolic stability.

Table 1: Physicochemical Properties

PropertyValue
CAS No.898406-24-1
Molecular FormulaC19H14O4\text{C}_{19}\text{H}_{14}\text{O}_{4}
Molecular Weight306.317 g/mol
IUPAC Name4-(1-benzofuran-2-yl)-6-methoxy-7-methylchromen-2-one
SMILESCC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
InChI KeyZDURGNAWDOSWAG-UHFFFAOYSA-N

Synthesis and Optimization Strategies

The synthesis of 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one typically involves multi-step protocols that merge benzofuran and coumarin precursors. Source outlines two primary approaches: microwave-assisted synthesis and traditional thermal methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A representative protocol involves:

  • Benzofuran Preparation: Cyclization of 2-hydroxyacetophenone derivatives with chloroacetone under acidic conditions.

  • Coumarin Coupling: Condensation of the benzofuran intermediate with 4-hydroxy-6-methoxy-7-methylcoumarin using a Lewis acid catalyst (e.g., BF3Et2O\text{BF}_3 \cdot \text{Et}_2\text{O}) under microwave irradiation (100–150°C, 10–15 min).

  • Purification: Column chromatography to isolate the target compound in ~65% yield.

Conventional Thermal Synthesis

Traditional methods employ reflux conditions (e.g., toluene, 12–24 hours) for the condensation step, yielding comparable results (~60% yield) but requiring longer durations.

Table 2: Synthesis Method Comparison

ParameterMicrowave MethodThermal Method
Reaction Time10–15 min12–24 hours
Yield~65%~60%
Energy EfficiencyHighModerate
ScalabilityLimited by equipmentIndustrially feasible

Biological Activities and Mechanistic Insights

While direct studies on 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one are sparse, its structural analogs and coumarin derivatives exhibit well-documented bioactivities, providing a foundation for hypothesizing its potential effects.

Antimicrobial Activity

The methoxy and methyl groups may disrupt microbial membrane integrity. A 2023 study on similar 4-benzofuryl coumarins reported MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to porin protein inhibition.

Anti-inflammatory Effects

Preliminary assays indicate that methyl-substituted coumarins suppress COX-2 expression by ~40% at 50 µM concentrations, comparable to ibuprofen . The hydrophobic methyl group at position 7 likely facilitates cellular uptake in inflamed tissues.

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